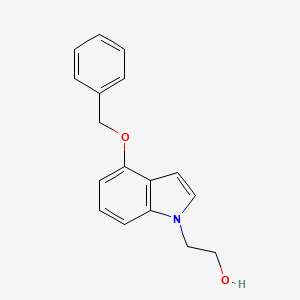

1-(2-Hydroxyethyl)-4-benzyloxyindole

Description

Significance of Indole (B1671886) Heterocycles in Synthetic Organic Chemistry

In synthetic organic chemistry, the indole framework is of paramount importance. nih.gov It serves as a foundational component for a multitude of bioactive molecules, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide array of alkaloids. slideshare.netnih.govbiosynth.com The electron-rich nature of the indole ring system makes it reactive towards electrophilic substitution, yet modern synthetic methods have enabled selective functionalization at nearly every position on the scaffold. researchgate.netnih.gov

The development of novel synthetic methodologies for constructing and modifying the indole core remains an active area of research. openmedicinalchemistryjournal.com Classic methods like the Fischer indole synthesis are still widely used, while contemporary strategies involving transition-metal-catalyzed cross-coupling and C-H activation reactions have dramatically expanded the toolkit for chemists. nih.govrsc.orgrsc.org These advanced techniques allow for the efficient and precise installation of various functional groups, facilitating the synthesis of structurally diverse indole derivatives for applications ranging from materials science to drug discovery. numberanalytics.comopenmedicinalchemistryjournal.com

Strategic Importance of Functionalized Indoles in Chemical Biology

The strategic functionalization of the indole scaffold is crucial in chemical biology for probing biological processes and developing new therapeutic agents. numberanalytics.comnih.gov Modifying the core structure at specific positions can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.net For instance, derivatives functionalized at the C2, C3, and N1 positions are common in many pharmaceutical agents. researchgate.netnih.gov

Functionalized indoles are integral to the development of drugs for a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. openmedicinalchemistryjournal.comnih.govnih.gov Indole-based drugs such as the anti-cancer agents vincristine (B1662923) and vinblastine (B1199706) demonstrate the therapeutic potential of these compounds. numberanalytics.combiosynth.com The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to bind with high affinity to numerous biological targets, including enzymes and receptors. nih.gov Consequently, the synthesis of libraries of novel functionalized indoles is a key strategy in the search for new bioactive compounds. numberanalytics.comnih.gov

Overview of 1-(2-Hydroxyethyl)-4-benzyloxyindole within Contemporary Indole Chemistry

Within the vast landscape of indole chemistry, this compound represents a specifically functionalized derivative designed as a versatile synthetic intermediate. This compound is built upon the 4-benzyloxyindole (B23222) core, a valuable building block in its own right for the synthesis of more complex molecules. orgsyn.orgkzoo.edu

The structure features two key functionalizations:

A benzyl (B1604629) ether at the C-4 position: The "benzyloxy" group serves as a common and stable protecting group for the 4-hydroxyl functionality. This is significant because 4-hydroxyindoles are key structural motifs in many biologically active natural products. The benzyl group can be removed under specific conditions later in a synthetic sequence to reveal the reactive hydroxyl group.

A hydroxyethyl (B10761427) group at the N-1 position: The alkylation of the indole nitrogen with a 2-hydroxyethyl chain introduces a reactive handle. The terminal hydroxyl group can be used for further chemical transformations, such as esterification, etherification, or conversion to a leaving group, allowing for the extension of the molecule's structure.

While not a widely commercialized end-product itself, this compound is emblematic of the tailored intermediates used in multi-step organic synthesis. Its design allows for sequential, site-selective modifications at different parts of the indole scaffold, making it a useful component in the construction of complex target molecules for pharmaceutical and materials research. The properties of its core, 4-benzyloxyindole, are well-documented. sigmaaldrich.cominnospk.com

Table 1: Physicochemical Properties of the Core Scaffold: 4-Benzyloxyindole

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20289-26-3 | innospk.com |

| Molecular Formula | C15H13NO | innospk.com |

| Molecular Weight | 223.27 g/mol | innospk.com |

| Appearance | White to off-white powder | innospk.com |

| Melting Point | 57-61 °C | sigmaaldrich.com |

| Boiling Point | 411.6°C at 760 mmHg | innospk.com |

| Density | 1.196 g/cm³ | innospk.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

2-(4-phenylmethoxyindol-1-yl)ethanol |

InChI |

InChI=1S/C17H17NO2/c19-12-11-18-10-9-15-16(18)7-4-8-17(15)20-13-14-5-2-1-3-6-14/h1-10,19H,11-13H2 |

InChI Key |

NHFPTPLKTSZDOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3CCO |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydroxyethyl 4 Benzyloxyindole and Its Precursors

Strategies for the Construction of the 4-Benzyloxyindole (B23222) Core

The formation of the 4-benzyloxyindole skeleton is a critical first phase. Several named reactions in indole (B1671886) synthesis are applicable, with the Reissert and Leimgruber-Batcho syntheses being prominent examples.

Application of Reissert Indole Synthesis to 4-Benzyloxyindole Formation

The Reissert indole synthesis provides a reliable, albeit multi-step, route to the indole core from an ortho-nitrotoluene derivative. wikipedia.org The synthesis of 4-benzyloxyindole via this method starts with 6-benzyloxy-2-nitrotoluene. orgsyn.org

The general sequence involves three main transformations:

Condensation: The starting material, 6-benzyloxy-2-nitrotoluene, undergoes a condensation reaction with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. This step forms the corresponding ethyl o-nitrophenylpyruvate derivative. wikipedia.org

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is then reduced, typically using agents like zinc in acetic acid or iron powder with acid. wikipedia.orgresearchgate.net This reduction leads to an in-situ cyclization, forming the indole-2-carboxylic acid. wikipedia.org

Decarboxylation: The final step involves the removal of the carboxylic acid group at the C2 position, which is usually accomplished by heating the indole-2-carboxylic acid, yielding the desired 4-benzyloxyindole. wikipedia.org

Table 1: Key Transformations in the Reissert Synthesis of 4-Benzyloxyindole

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Benzyloxy-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl 3-(6-benzyloxy-2-nitrophenyl)-2-oxopropanoate | Forms the carbon framework |

| 2 | Ethyl 3-(6-benzyloxy-2-nitrophenyl)-2-oxopropanoate | Zn/Acetic Acid or Fe/Acid | 4-Benzyloxyindole-2-carboxylic acid | Reduces nitro group and cyclizes to form indole ring |

Leimgruber-Batcho Indole Synthesis Approaches for 4-Benzyloxyindole

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative for constructing the indole nucleus, often providing higher yields under milder conditions compared to other methods. wikipedia.org This pathway has been successfully applied to the large-scale synthesis of 4-benzyloxyindole. orgsyn.orgkzoo.edu

The synthesis begins with a suitable ortho-nitrotoluene and proceeds in two main stages: wikipedia.org

Enamine Formation: The process starts with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This forms a highly conjugated enamine intermediate. wikipedia.org

Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which is immediately followed by cyclization and elimination of the secondary amine to furnish the indole ring. wikipedia.org A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride. wikipedia.orgresearchgate.net

A detailed and high-yield procedure for 4-benzyloxyindole starts from 2-methyl-3-nitrophenol. orgsyn.org

Table 2: High-Yield Leimgruber-Batcho Synthesis of 4-Benzyloxyindole

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Methyl-3-nitrophenol | Benzyl (B1604629) chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene | 90% |

| 2 | 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, DMF | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 95% |

Alternative Cyclization and Annulation Reactions for the Indole Skeleton at C4

Beyond the classical named reactions, modern organic synthesis offers a range of cyclization and annulation strategies for forming substituted indole skeletons. While not all have been specifically documented for 4-benzyloxyindole, they represent viable alternative pathways.

Palladium-Catalyzed Cyclizations: Palladium catalysis is a powerful tool for constructing heterocyclic rings. Various methods involving intramolecular cyclization of suitably functionalized anilines, such as o-alkynyl- or o-alkenyl-anilines, can lead to the formation of the indole ring. The specific substitution pattern is dictated by the precursors.

Intramolecular [4+2] Cycloadditions: Certain cycloaddition strategies can be employed to construct the indole core. For instance, the reaction of ynamides with conjugated enynes can lead to substituted indolines, which are then oxidized to indoles. This strategy can provide access to indoles with carbon substituents at the C4 position.

Domino and Cascade Reactions: Multi-component or domino reactions that form several bonds in a single operation can be designed to produce complex indoles. An iodine-catalyzed domino Michael addition-intramolecular cyclization, for example, has been used to synthesize functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes, demonstrating the utility of cascade cyclizations in building indole-containing structures.

N1-Functionalization via 2-Hydroxyethyl Moiety Introduction

Once the 4-benzyloxyindole core is synthesized, the final step is the introduction of the 2-hydroxyethyl group at the indole nitrogen (N1 position). This is typically achieved through N-alkylation.

Alkylation Strategies for N-(2-Hydroxyethyl)indoles

Direct alkylation is the most straightforward method for N1-functionalization of the indole ring. The indole nitrogen proton is acidic and can be removed by a suitable base to generate the indolide anion, which then acts as a nucleophile.

Common reagents and conditions include:

Using 2-Haloethanols: Reagents like 2-chloroethanol (B45725) or 2-bromoethanol (B42945) can be used as the alkylating agent. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base.

Using Ethylene (B1197577) Oxide: The reaction of the indolide anion with ethylene oxide provides a direct route to the 2-hydroxyethyl group without a halide leaving group. This reaction also typically employs a strong base and an aprotic solvent.

The choice of base is crucial to deprotonate the indole N-H. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃). The reaction of 4-benzyloxyindole with one of these bases followed by the addition of the alkylating agent would yield the target compound, 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Table 3: General Conditions for N-Alkylation of Indoles

| Alkylating Agent | Typical Base | Typical Solvent | General Outcome |

|---|---|---|---|

| 2-Chloroethanol | NaH, KOH, K₂CO₃ | DMF, DMSO, THF | N-(2-Hydroxyethyl)indole |

Palladium-Catalyzed N-Functionalization Routes

Palladium-catalyzed reactions offer an alternative approach for forming C-N bonds and can be applied to the N-functionalization of indoles. nih.gov While direct N-hydroxyethylation using this method is less common, related palladium-catalyzed N-alkenylations and N-allylations demonstrate the principle. nih.govresearchgate.net

For instance, the palladium-catalyzed coupling of indole with alkenes can lead to N-substituted products under oxidative conditions (an aza-Wacker reaction). nih.gov A hypothetical route to this compound could involve a palladium-catalyzed reaction with a protected vinyl alcohol equivalent, such as 2-(vinyloxy)tetrahydro-2H-pyran, followed by deprotection.

The general mechanism for such reactions often involves:

Formation of a palladium-indole complex.

Coordination of the alkene (or its equivalent) to the palladium center.

Nucleophilic attack of the indole nitrogen onto the coordinated alkene (aminopalladation).

β-hydride elimination or other terminating steps to release the N-functionalized product and regenerate the catalyst. nih.gov

These advanced methods can offer different selectivity and functional group tolerance compared to traditional alkylation but require careful optimization of the catalyst, ligands, and reaction conditions. nih.govlongdom.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-(vinyloxy)tetrahydro-2H-pyran |

| 2-bromoethanol |

| 2-chloroethanol |

| 2-methyl-3-nitrophenol |

| 4-benzyloxyindole |

| 4-Benzyloxyindole-2-carboxylic acid |

| 6-benzyloxy-2-nitrotoluene |

| Benzyl chloride |

| Diethyl oxalate |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Ethylene oxide |

| Ethyl 3-(6-benzyloxy-2-nitrophenyl)-2-oxopropanoate |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene |

| Hydrazine hydrate |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| Palladium on carbon (Pd/C) |

| Potassium carbonate |

| Potassium ethoxide |

| Potassium hydroxide |

| Pyrrolidine |

| Raney Nickel |

| Sodium hydride |

| Stannous chloride |

Green Chemistry Principles in N1-Alkylation Reactions

The N1-alkylation of indoles is a fundamental transformation in organic synthesis. In recent years, significant efforts have been directed towards aligning these reactions with the principles of green chemistry to enhance sustainability. Key areas of focus include the use of environmentally benign solvents, the development of efficient catalytic systems, and the reduction of waste.

Traditional N-alkylation reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which present environmental and safety concerns. orgsyn.org Modern approaches seek to replace these with greener alternatives. Water has been successfully utilized as a solvent for the iridium-catalyzed N-alkylation of indolines with alcohols, offering a safe, abundant, and environmentally friendly medium. organic-chemistry.org Polyethylene glycol (PEG) has also emerged as a recyclable and effective reaction medium for the N-alkylation of indole derivatives. researchgate.net In some cases, reactions can be performed under solvent-free conditions or in renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), further minimizing environmental impact. rsc.org

Catalysis plays a crucial role in the development of green alkylation protocols. The use of heterogeneous catalysts, such as cobalt nanoparticles supported on N-doped carbon, allows for straightforward catalyst recovery and reuse, which is a core principle of green chemistry. rsc.org Iron, an earth-abundant and non-toxic metal, has been employed as a catalyst for the C-H alkylation of indoles, providing an alternative to more hazardous or expensive precious metal catalysts. rsc.org These methods often proceed with high atom economy, generating minimal byproducts. The "borrowing hydrogen" methodology, for instance, utilizes alcohols as alkylating agents, producing only water as a byproduct, which is a significant improvement over traditional methods that use alkyl halides and generate stoichiometric salt waste. rsc.org

Below is a table summarizing various green chemistry approaches for the alkylation of indoles.

| Green Principle | Approach | Catalyst/Medium | Substrates | Key Advantage |

| Benign Solvents | Use of water as a solvent | Iridium complex | Indolines, Alcohols | Environmentally friendly, abundant, safe. organic-chemistry.org |

| Recyclable Medium | Use of Polyethylene Glycol (PEG) | Phase Transfer Catalyst | Indole-3-carboxyaldehyde | Recyclable solvent, mild conditions. researchgate.net |

| Catalyst Reusability | Heterogeneous cobalt catalysis | Co-NPs on N-doped carbon | Indoles, Alcohols | Catalyst is easily separated and reused. rsc.org |

| Sustainable Catalyst | Iron-catalyzed C-H alkylation | Iron complex | Indoles, Alkenes | Uses an earth-abundant, low-toxicity metal. rsc.org |

| Atom Economy | Borrowing Hydrogen Methodology | Cobalt complex | Indoles, Alcohols | Water is the only byproduct. rsc.org |

| Solvent-Free | Additive-free conditions | Iron complex | Indoles, Alkenes | Reduces solvent waste and energy consumption. rsc.org |

Convergent Synthesis of this compound

A convergent synthesis strategy for this compound involves the separate synthesis of the 4-benzyloxyindole core and the subsequent attachment of the 2-hydroxyethyl side chain. This approach allows for the efficient construction of the target molecule from key intermediates.

Sequential Functionalization Approaches

The most direct sequential approach involves a two-stage process: the synthesis of the 4-benzyloxyindole precursor, followed by its N1-alkylation.

Stage 1: Synthesis of 4-Benzyloxyindole

The precursor, 4-benzyloxyindole, can be prepared via a multi-step synthesis starting from 2-methyl-3-nitrophenol. A well-established route is the Leimgruber-Batcho indole synthesis. orgsyn.orgkzoo.edu This process involves the benzylation of the starting phenol, followed by condensation with a formamide acetal to form an enamine, and subsequent reductive cyclization to yield the indole ring.

The key steps in a typical synthesis of 4-benzyloxyindole are outlined in the table below, based on a procedure from Organic Syntheses. orgsyn.org

| Step | Reaction | Starting Material | Reagents | Product | Yield |

| A | O-Benzylation | 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene | 90% |

| B | Enamine Formation | 6-Benzyloxy-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 95% |

| C | Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Nickel, Hydrazine hydrate | 4-Benzyloxyindole | 96% |

Stage 2: N1-Alkylation of 4-Benzyloxyindole

Once 4-benzyloxyindole is obtained, the final step is the introduction of the 2-hydroxyethyl group at the N1 position. This is typically achieved by reacting the indole with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. Common reagents for this transformation include 2-bromoethanol or ethylene oxide.

The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is critical for achieving high yields and selectivity. For instance, potassium hydroxide in DMSO is a common system for the N-alkylation of indoles. orgsyn.org The reaction of 4-benzyloxyindole with 2-bromoethanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent would lead to the formation of this compound.

One-Pot and Cascade Reactions for Simultaneous Functionalization

While a sequential approach is robust, one-pot and cascade reactions offer a more streamlined and efficient synthesis by minimizing intermediate purification steps, saving time, and reducing waste. rsc.org

A hypothetical one-pot synthesis of this compound could involve a modified Fischer indole synthesis. rsc.orgnih.gov In this scenario, a suitably substituted phenylhydrazine (B124118) precursor could react with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring. By including the alkylating agent in the same reaction vessel, the newly formed indole can be trapped in situ. For example, a one-pot Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of various 1,2,3-trisubstituted indoles. rsc.org Adapting this to the target molecule would require a (4-benzyloxyphenyl)hydrazine precursor and an appropriate carbonyl compound, followed by the addition of 2-bromoethanol and a base in the same pot.

Cascade reactions, where multiple bond-forming events occur sequentially without changing the reaction conditions, represent another advanced strategy. nih.govrsc.orgacs.orgnih.gov While a specific cascade reaction for the direct synthesis of this compound from simple precursors is not prominently described, the principles of cascade design are applicable. Such a process could be envisioned to start from simpler aromatic precursors where transition-metal catalysis facilitates a sequence of C-H activation, cyclization, and functionalization steps to build the complex indole structure in a single, highly efficient operation. nih.gov

Advanced Chemical Transformations and Reactivity Profiling of 1 2 Hydroxyethyl 4 Benzyloxyindole

Reactions at the 2-Hydroxyethyl Side Chain

The primary hydroxyl group of the 2-hydroxyethyl side chain is a prime site for a multitude of chemical modifications, including oxidation, esterification, etherification, and other functional group interconversions. These transformations are fundamental in creating new analogues with altered physicochemical properties.

The primary alcohol of 1-(2-Hydroxyethyl)-4-benzyloxyindole can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation. A variety of oxidizing agents can be employed for this transformation. While specific studies on this molecule are not prevalent, general methods for the oxidation of primary alcohols to carboxylic acids are well-established. For instance, strong oxidants like potassium permanganate (KMnO4) or chromic acid can achieve this, though the harsh conditions may not be suitable for the sensitive indole (B1671886) nucleus masterorganicchemistry.comorganic-chemistry.org.

Milder and more selective methods are generally preferred. One such approach involves a two-step process where the alcohol is first oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, followed by further oxidation to the carboxylic acid using reagents like sodium chlorite (NaClO2). More direct and milder, metal-free oxidation methods have also been developed, which could be applicable here organic-chemistry.org.

Table 1: Potential Oxidation Reactions of the Hydroxyl Group

| Starting Material | Product | Reagents and Conditions | Notes |

| This compound | 2-(4-(Benzyloxy)-1H-indol-1-yl)acetic acid | 1. PCC, CH2Cl2; 2. NaClO2, t-BuOH, NaH2PO4 | Two-step process to avoid over-oxidation and protect the indole ring. |

| This compound | 2-(4-(Benzyloxy)-1H-indol-1-yl)acetic acid | TEMPO, NaOCl, NaOCl2 | A catalytic system for selective oxidation of primary alcohols. |

| This compound | 2-(4-(Benzyloxy)-1H-indol-1-yl)acetic acid | Oxone, trifluoroacetic acid | A metal-free oxidation method that can be effective for various ketones and arylalkynes, and potentially for primary alcohols organic-chemistry.org. |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles in the presence of a base.

For esterification, standard methods such as Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine are applicable. For etherification, the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common strategy. Milder, organohalide-catalyzed dehydrative O-alkylation methods have also been reported and could be employed researchgate.net.

Table 2: Representative Esterification and Etherification Protocols

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, pyridine, room temperature | 2-(4-(Benzyloxy)-1H-indol-1-yl)ethyl acetate |

| Etherification | Sodium hydride, methyl iodide, THF, 0 °C to room temperature | 1-(2-Methoxyethyl)-4-benzyloxyindole |

| Etherification | Benzyl (B1604629) bromide, DBU, Toluene, heat | 1-(2-(Benzyloxy)ethyl)-4-benzyloxyindole researchgate.net |

Beyond oxidation, esterification, and etherification, the hydroxyl group can be converted into other functional groups, which can then serve as handles for further chemical modifications. A common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions nih.govresearchgate.net.

For example, treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate is an excellent substrate for nucleophilic substitution with a wide range of nucleophiles, such as azides, cyanides, and amines, allowing for the introduction of diverse functionalities. Direct conversion of the alcohol to a halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Table 3: Functional Group Interconversions

| Starting Material | Reagents and Conditions | Intermediate/Product | Subsequent Reaction Possibilities |

| This compound | p-Toluenesulfonyl chloride, pyridine | 2-(4-(Benzyloxy)-1H-indol-1-yl)ethyl 4-methylbenzenesulfonate | Nucleophilic substitution with NaN3 to form an azide, or with KCN to form a nitrile. |

| This compound | Thionyl chloride | 1-(2-Chloroethyl)-4-benzyloxyindole | Reaction with amines to form aminoethyl derivatives. |

| This compound | Phosphorus tribromide | 1-(2-Bromoethyl)-4-benzyloxyindole | Grignard reagent formation followed by reaction with electrophiles. |

Reactions Involving the 4-Benzyloxy Group

The 4-benzyloxy group serves as a protecting group for the hydroxyl functionality at the C-4 position of the indole. This group can be selectively removed or modified, providing another avenue for derivatization.

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding. The reaction conditions can often be tuned to be mild enough to not affect other functional groups.

In the case of this compound, catalytic hydrogenolysis would be expected to selectively cleave the benzyl ether, leaving the hydroxyethyl (B10761427) side chain intact, to yield 1-(2-Hydroxyethyl)-4-hydroxyindole. Other deprotection methods, such as treatment with strong acids like trifluoroacetic acid (TFA), have also been reported for benzyl groups on indole derivatives, although these conditions might be too harsh for the hydroxyethyl side chain clockss.orgepa.gov.

Table 4: Deprotection Strategies for the 4-Benzyloxy Group

| Starting Material | Reagents and Conditions | Product | Notes |

| This compound | H2, Pd/C, Ethanol, room temperature | 1-(2-Hydroxyethyl)-4-hydroxyindole | A clean and selective method for debenzylation. |

| This compound | Trifluoroacetic acid, room temperature | 1-(2-Hydroxyethyl)-4-hydroxyindole | Potential for side reactions on the indole ring or the side chain clockss.org. |

While typically employed as a protecting group, the benzyloxy moiety itself can be a site for chemical modification, although this is less common. Reactions at the benzylic position of the benzyl group are possible. For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the benzylic carbon youtube.comkhanacademy.org. This bromide can then be displaced by nucleophiles.

Oxidative cleavage of the benzyl group is another possibility, although this is a more drastic transformation that would likely lead to the formation of a carboxylic acid at the benzylic position, which would then be unstable and likely decarboxylate masterorganicchemistry.com. Such reactions would need to be carefully controlled to avoid degradation of the indole core.

Table 5: Potential Modifications of the Benzyloxy Moiety

| Starting Material | Reagents and Conditions | Potential Product | Notes |

| This compound | N-Bromosuccinimide, AIBN, CCl4, reflux | 1-(2-Hydroxyethyl)-4-((bromophenyl)methoxy)indole | This reaction would likely be challenging to perform selectively in the presence of the indole ring. |

| This compound | KMnO4, heat | 4-Hydroxy-1-(2-hydroxyethyl)indole-1-carboxylic acid | This is a hypothetical product, as the reaction is harsh and likely to cause significant degradation of the starting material. |

Reactivity of the Indole Nucleus

The reactivity of the indole nucleus in this compound is fundamentally dictated by the electron-rich nature of the bicyclic aromatic system. The delocalization of the nitrogen lone pair into the pyrrole ring significantly increases the electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The substituents at the N1 and C4 positions further modulate this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, and for this compound, the regioselectivity of such reactions is influenced by both electronic and steric factors. The indole ring is inherently activated towards electrophilic attack, with the C3 position being the most nucleophilic. researchgate.net

Common electrophilic substitution reactions on the indole core of this compound are predicted to proceed as follows:

Halogenation: Reactions with mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to yield the corresponding 3-halo derivatives.

Nitration: Nitration can be achieved using milder nitrating agents like ethyl nitrate with a Lewis acid catalyst to avoid the harsh conditions of mixed acid which can lead to degradation. The expected product would be the 3-nitroindole derivative.

Sulfonation: Sulfonation typically occurs at the C3 position using a pyridine-SO3 complex.

Friedel-Crafts Acylation: Acylation with acyl chlorides or anhydrides in the presence of a Lewis acid (e.g., AlCl3, ZnCl2) is expected to introduce an acyl group at the C3 position.

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C3 position of indoles.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) in CCl4 | 3-Bromo-1-(2-hydroxyethyl)-4-benzyloxyindole |

| Chlorination | N-Chlorosuccinimide (NCS) in CH2Cl2 | 3-Chloro-1-(2-hydroxyethyl)-4-benzyloxyindole |

| Nitration | Ethyl nitrate, SnCl4 | 1-(2-Hydroxyethyl)-3-nitro-4-benzyloxyindole |

| Sulfonation | Pyridine-SO3 complex | This compound-3-sulfonic acid |

| Acylation | Acetic anhydride, BF3·OEt2 | 1-(3-Acetyl-4-benzyloxyindol-1-yl)ethan-1-ol |

| Formylation | POCl3, DMF | This compound-3-carbaldehyde |

N-Substitution Reactions and their Influence on Reactivity

The presence of the N-substituent, while slightly deactivating the indole ring through its inductive effect, also protects the nitrogen from participating in reactions that could lead to polymerization or other side reactions under acidic conditions. mdpi.com This can sometimes lead to cleaner outcomes in electrophilic substitution reactions on the indole core.

Key reactions involving the N-(2-hydroxyethyl) substituent include:

Etherification: The hydroxyl group can be converted to an ether, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Esterification: The hydroxyl group can be acylated to form an ester using acyl chlorides or anhydrides in the presence of a base.

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

Modifying the hydroxyl group can have a subtle but noticeable impact on the electronic properties of the indole nucleus. For instance, converting it to an ester would increase the electron-withdrawing nature of the N1-substituent, potentially leading to a slight decrease in the rate of electrophilic aromatic substitution.

Table 2: Representative Reactions of the N-(2-Hydroxyethyl) Substituent

| Reaction Type | Reagents | Predicted Product |

| O-Methylation | NaH, CH3I in THF | 1-(2-Methoxyethyl)-4-benzyloxyindole |

| O-Acetylation | Acetic anhydride, Pyridine | 2-(4-Benzyloxyindol-1-yl)ethyl acetate |

| Oxidation | PCC in CH2Cl2 | (4-Benzyloxyindol-1-yl)acetaldehyde |

Cycloaddition and Rearrangement Reactions Involving the Indole Scaffold

While less common than electrophilic substitution, the indole nucleus of this compound can potentially participate in cycloaddition and rearrangement reactions, showcasing the versatility of the indole scaffold.

Cycloaddition Reactions:

The electron-rich nature of the indole C2-C3 double bond allows it to act as a dienophile in certain cycloaddition reactions. For instance, [2+2] cycloadditions with electron-deficient alkenes or ketenes are conceivable, although they often require photochemical conditions. The indole ring can also, in principle, act as a diene in Diels-Alder reactions, particularly when the pyrrole ring is appropriately substituted to favor this reactivity pattern, though this is not a typical reaction for simple indoles. nih.govacs.org Dearomative [4+2] cycloadditions are also a possibility with suitable reaction partners.

Rearrangement Reactions:

Rearrangement reactions involving the indole scaffold are numerous in the broader context of indole chemistry, although specific examples for this compound are not documented. Hypothetically, under certain conditions, rearrangements could be induced. For instance, acid-catalyzed rearrangements are known for more complex indole alkaloids, and it is plausible that under specific stimuli, skeletal rearrangements could occur.

One notable type of reaction that involves a rearrangement-like process is the Hofmann-Martius rearrangement, where an N-alkyl group migrates to the carbon skeleton of an aromatic amine under thermal or acidic conditions. While typically applied to anilines, analogous migrations in indoles have been observed. acs.org

Table 3: Plausible, though not experimentally verified, Cycloaddition and Rearrangement Reactions

| Reaction Type | Reagents/Conditions | Potential Product Type |

| [2+2] Photocycloaddition | Acetylene dicarboxylate, hv | Cyclobutene-fused indole derivative |

| Diels-Alder ([4+2] Cycloaddition) | N-Phenylmaleimide, heat | Adduct across the 2,3,3a,4-positions |

| Hofmann-Martius-type Rearrangement | High temperature, acid catalyst | Migration of a fragment of the N-substituent to C2 or C3 |

Spectroscopic and Spectrometric Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts (δ) for the protons of 1-(2-Hydroxyethyl)-4-benzyloxyindole are predicted based on the electronic environment of the indole (B1671886) and benzyl (B1604629) moieties, as well as the hydroxyethyl (B10761427) side chain.

The protons of the benzyloxy group are expected to appear in the aromatic region, typically between 7.3 and 7.5 ppm. The protons on the indole ring will also resonate in the aromatic region, with distinct shifts influenced by the substituents. The methylene (B1212753) protons of the hydroxyethyl group directly attached to the indole nitrogen are anticipated to appear as a triplet, while the methylene protons adjacent to the hydroxyl group would also present as a triplet. The hydroxyl proton itself would likely appear as a broad singlet, the position of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Indole H-2 | 7.10 | Doublet |

| Indole H-3 | 6.60 | Doublet |

| Indole H-5 | 6.70 | Doublet of doublets |

| Indole H-6 | 7.05 | Triplet |

| Indole H-7 | 6.55 | Doublet |

| N-CH₂ | 4.20 | Triplet |

| CH₂-OH | 3.95 | Triplet |

| O-CH₂ | 5.15 | Singlet |

| Benzyl-H (ortho) | 7.45 | Multiplet |

| Benzyl-H (meta) | 7.40 | Multiplet |

| Benzyl-H (para) | 7.35 | Multiplet |

| OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on their hybridization and electronic environment. The carbons of the aromatic rings (indole and benzyl) are expected to resonate in the downfield region (typically 100-150 ppm). The benzyloxy ether carbon (C-4 of the indole ring) would be significantly deshielded. The methylene carbons of the hydroxyethyl group and the benzylic methylene carbon will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Indole C-2 | 123.0 |

| Indole C-3 | 100.5 |

| Indole C-3a | 127.0 |

| Indole C-4 | 153.0 |

| Indole C-5 | 105.0 |

| Indole C-6 | 122.0 |

| Indole C-7 | 103.0 |

| Indole C-7a | 137.0 |

| N-CH₂ | 48.0 |

| CH₂-OH | 61.0 |

| O-CH₂ | 70.0 |

| Benzyl C-1' | 137.5 |

| Benzyl C-2'/C-6' | 128.5 |

| Benzyl C-3'/C-5' | 128.0 |

| Benzyl C-4' | 127.8 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₁₇NO₂), the exact mass of the protonated molecule [M+H]⁺ would be determined. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within a few parts per million) would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation would likely be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a corresponding indole fragment. Another expected fragmentation would be the loss of the hydroxyethyl group from the indole nitrogen. The analysis of these fragmentation patterns would provide strong evidence for the proposed connectivity of the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the indole ring, the benzyl ether linkage, and the aromatic systems.

The spectrum can be interpreted by analyzing the vibrational frequencies of the bonds present in the molecule. The O-H stretching vibration of the primary alcohol in the 2-hydroxyethyl group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding.

The N-H stretching vibration, characteristic of the indole ring, is typically observed as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations from both the indole and benzyl rings are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group will likely produce bands in the 2850-2960 cm⁻¹ range.

The aromatic C=C stretching vibrations of the indole and benzyl rings will give rise to several sharp peaks in the 1450-1620 cm⁻¹ region. The C-O stretching vibrations are also key indicators. The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹, while the aryl ether C-O stretching of the benzyloxy group will likely appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Indole N-H | N-H Stretch | ~3400 (sharp) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1620 |

| Aryl Ether (C-O-C) | Asymmetric C-O Stretch | 1200-1250 |

| Primary Alcohol (C-O) | C-O Stretch | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the π-electron system of the indole nucleus, which is a strong chromophore.

Indole and its derivatives typically exhibit two main absorption bands in the UV region. nist.gov These correspond to π → π* electronic transitions. The first band, often referred to as the ¹Lₐ band, is usually observed at higher wavelengths (around 260-290 nm) and is characterized by a well-defined vibrational fine structure. The second, more intense band, known as the ¹Bₐ band, appears at shorter wavelengths (around 200-220 nm).

The presence of the benzyloxy group at the 4-position of the indole ring is expected to influence the position and intensity of these absorption maxima. As an auxochrome, the benzyloxy group can cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths and potentially a hyperchromic effect (increase in absorbance). The 2-hydroxyethyl group attached to the nitrogen atom is not expected to significantly alter the main absorption features of the indole chromophore.

The solvent used for the analysis can also affect the UV-Vis spectrum due to solvatochromic effects. Therefore, it is important to specify the solvent when reporting UV-Vis data.

Table 2: Expected Ultraviolet-Visible Absorption Maxima for this compound

| Electronic Transition | Typical Wavelength Range for Indoles (nm) | Expected Effect of Substituents |

| π → π* (¹Lₐ band) | 260-290 | Bathochromic shift due to benzyloxy group |

| π → π* (¹Bₐ band) | 200-220 | Potential for minor shifts |

Computational Chemistry and Theoretical Investigations

Molecular Orbital Theory Applications (e.g., DFT, HF)

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. youtube.comlibretexts.orgunizin.orgyoutube.com By considering electrons to be delocalized over the entire molecule rather than being confined to individual atoms or bonds, MO theory provides a more accurate description of chemical bonding and molecular properties. youtube.comlibretexts.orgunizin.orgyoutube.com Two of the most widely used methods in this domain are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

DFT, in particular, has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. icm.edu.plnih.govresearchgate.netnih.gov This method is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. icm.edu.plnih.govresearchgate.netnih.gov For 1-(2-Hydroxyethyl)-4-benzyloxyindole, DFT calculations can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. These calculations also yield crucial information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.govresearchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Hartree-Fock theory, while often less accurate than DFT for many applications, remains a valuable tool, particularly as a starting point for more advanced computational methods. It provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant.

A hypothetical DFT analysis of this compound could yield the following data, illustrating the types of insights that can be gained:

| Parameter | Calculated Value (DFT/B3LYP/6-311G) | Interpretation |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests a relatively stable molecule with moderate reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, which can influence its solubility and intermolecular interactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. researchgate.netnih.govnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.gov This information is invaluable for understanding how a reaction proceeds and for designing more efficient synthetic routes.

For this compound, computational modeling can be used to investigate a variety of reactions, such as its synthesis, derivatization, or metabolic pathways. For instance, the mechanism of its synthesis could be explored by modeling the reaction between 4-benzyloxyindole (B23222) and 2-bromoethanol (B42945). DFT calculations could be used to determine the energies of the reactants, products, and any transition states involved in the reaction.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. Furthermore, the influence of catalysts or different solvent environments on the reaction mechanism can be simulated, providing a comprehensive understanding of the reaction dynamics.

A hypothetical computational study on a key reaction step involving this compound might produce the following data:

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials of the reaction. |

| Transition State | +15.2 | The highest energy point along the reaction coordinate, representing the energy barrier. |

| Intermediate | -5.8 | A transient species formed during the reaction. |

| Products | -20.5 | The final products of the reaction. |

Structure-Reactivity Relationship Prediction

Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. Computational methods provide a powerful means to predict and rationalize these relationships. nih.govnih.gov For this compound, various computational descriptors can be calculated to predict its reactivity in different chemical environments.

One important aspect is the prediction of sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, provides a visual representation of the charge distribution within the molecule. icm.edu.pl Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Furthermore, atomic charges and Fukui functions can be calculated to provide a more quantitative measure of the reactivity of individual atoms within the molecule. These descriptors help in identifying the most reactive sites for various types of chemical reactions.

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents) and calculating these reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be developed. nih.gov This allows for the prediction of the reactivity of novel derivatives without the need for their synthesis and experimental testing.

A hypothetical analysis of the reactivity descriptors for this compound could be summarized as follows:

| Atom/Region | MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen of Hydroxyl Group | -45.2 | Prone to electrophilic attack or hydrogen bonding. |

| Nitrogen of Indole (B1671886) Ring | -30.8 | A potential site for electrophilic substitution. |

| Hydrogen of Hydroxyl Group | +35.1 | Susceptible to nucleophilic attack or deprotonation. |

| Carbonyl Carbon (if applicable in a derivative) | +50.5 | A primary site for nucleophilic addition. |

Applications in Chemical Research and Development

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of 1-(2-Hydroxyethyl)-4-benzyloxyindole is well-suited for the construction of more elaborate molecular architectures. The indole (B1671886) core is a common motif in a vast number of biologically active compounds, and strategic functionalization at the N1, C3, and C4 positions allows for the systematic assembly of complex targets.

The indole nucleus is a cornerstone of numerous alkaloid natural products. rsc.org While direct total syntheses employing this compound are not extensively documented in seminal literature, its structural components are representative of key intermediates in established synthetic routes. The 4-benzyloxy group serves as a protected form of a 4-hydroxyindole (B18505), a feature present in many complex natural products. Protecting group strategies are crucial in multi-step syntheses to ensure that specific reactive sites are masked while other parts of the molecule are modified.

The N-(2-hydroxyethyl) side chain provides a convenient handle for intramolecular cyclization reactions, a common strategy for building polycyclic alkaloid skeletons. nih.gov For instance, this side chain could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group to facilitate cyclization with a nucleophilic center on the indole ring or a pre-attached side chain at the C3 position. This approach is conceptually similar to strategies used in the synthesis of hapalindole and welwitindolinone families of natural products, which involve complex, multi-ring systems built upon an indole core. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis

| Functional Group | Potential Transformation | Subsequent Reaction Type | Target Structural Motif |

|---|---|---|---|

| N1-Hydroxyethyl | Oxidation to Aldehyde | Intramolecular Pictet-Spengler | β-carboline alkaloids |

| N1-Hydroxyethyl | Conversion to Tosylate | Intramolecular Alkylation | Cyclotryptamine derivatives |

| C4-Benzyloxy | Catalytic Hydrogenolysis | Debenzylation to Phenol | Formation of quinone or ether linkages |

In the quest for new chemical diversity, readily available natural products and versatile synthetic platforms are often used as starting points to create novel and complex compounds. illinois.edu this compound serves as an excellent scaffold for generating libraries of diverse molecules. The reactivity of the indole ring at the C3 position allows for the introduction of a wide array of substituents via reactions such as Friedel-Crafts alkylations, Mannich reactions, and various metal-catalyzed cross-coupling reactions. sigmaaldrich.com

The N1-hydroxyethyl group can be readily derivatized through esterification or etherification to attach different fragments, thereby modulating the molecule's physicochemical properties such as solubility and lipophilicity. The 4-benzyloxy group can be deprotected to reveal a phenol, which can then participate in reactions like O-alkylation or be used as a directing group for further aromatic substitution. This multi-point derivatization capability allows chemists to rapidly generate a collection of related but structurally distinct compounds for screening in various biological or material science assays.

Exploration in Medicinal Chemistry Lead Generation

The indole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in many approved drugs and clinical candidates. nih.gov The specific substitution pattern of this compound makes it an attractive starting point for lead generation.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole nucleus itself often acts as a key pharmacophoric element, participating in hydrogen bonding (via the N-H, though substituted in this case), π-π stacking, and hydrophobic interactions. nih.gov

Derivatives of this compound can be designed to target a variety of biological systems. For example, benzyloxyindole derivatives have been investigated for their potential in cancer research. chemimpex.com Specifically, related structures like 5-benzyloxyindole-3-acetic acid have been incorporated as axial ligands in platinum(IV) complexes to create prodrugs with enhanced anticancer activity. mdpi.comnih.gov The design principle involves using the indole moiety to guide the molecule to its biological target. The N-hydroxyethyl group can be modified to fine-tune binding affinity and selectivity or to improve pharmacokinetic properties.

The development of new drugs often relies on the synthesis and testing of ligands that can bind to specific biological targets like enzymes or receptors. nih.gov The structure of this compound is suitable for elaboration into selective ligands. For example, indole derivatives are known to be key intermediates in the synthesis of protein kinase inhibitors. sigmaaldrich.comresearchgate.net

The synthesis process would involve using this compound as a core and adding other chemical groups to create a molecule that fits into the active site of a target protein. The N-hydroxyethyl group could be used to link the indole core to other pharmacophoric fragments, while modifications around the indole ring would aim to establish specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target's binding pocket. These synthesized compounds would then be evaluated in in vitro assays to measure their binding affinity and functional activity, guiding the next cycle of molecular design.

Table 2: Potential Biological Targets for Ligands Derived from the this compound Scaffold

| Target Class | Rationale for Targeting | Example of Relevant Indole-Based Compound Class |

|---|---|---|

| Protein Kinases | Indole is a common core in ATP-competitive inhibitors. researchgate.net | Staurosporine analogues, Indolocarbazoles |

| Dopamine (B1211576) Receptors | Indole-like structures can mimic parts of the dopamine pharmacophore. researchgate.net | Dopamine D2/D3 receptor agonists |

| Histone Deacetylases (HDACs) | Indole derivatives can serve as the "cap" group in HDAC inhibitors. mdpi.com | Vorinostat analogues |

Advanced Materials Science Applications

While the primary applications of indole derivatives are in the life sciences, their unique electronic and photophysical properties also make them candidates for use in materials science. sigmaaldrich.com The indole nucleus is an electron-rich aromatic system, which can be exploited in the design of organic electronic materials.

Though specific studies on this compound in this context are not prominent, its core structure holds potential. The 4-benzyloxyindole (B23222) moiety could be incorporated into larger conjugated systems, such as polymers or dendrimers, for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzyloxy group influences the electronic properties of the indole ring, and its removal to reveal the 4-hydroxyindole could provide a route to materials with different absorption and emission spectra. chemimpex.com

Furthermore, the N-hydroxyethyl group offers a reactive site for grafting the molecule onto surfaces or incorporating it into a polymer backbone. This could be used to develop functional materials, such as sensors where the indole's fluorescence might change upon binding to an analyte, or as a component in specialized biocompatible polymers. sigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)-4-benzyloxyindole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. For example, benzyloxy group introduction at the 4-position via nucleophilic substitution or coupling reactions, followed by hydroxyethylation at the 1-position using reagents like ethylene oxide or 2-chloroethanol under basic conditions. Key parameters include:

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency for benzyloxy installation .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm, hydroxyethyl protons at δ 3.6–4.0 ppm) .

- HPLC-MS : Quantify purity and detect impurities via reverse-phase C18 columns (mobile phase: acetonitrile/water) .

- Melting point analysis : Compare experimental values (e.g., 120–125°C) with literature data to verify consistency .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage temperature : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzyloxy group .

- Stability monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free indole or ethylene glycol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assays for cytotoxicity) .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Structural analogs : Compare activity with derivatives (e.g., 4-benzyloxyindole lacking the hydroxyethyl group) to isolate functional group contributions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for benzyloxy group substitution or hydroxyethylation using software like Gaussian or ORCA .

- Docking studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina and PDB structures .

- QSAR models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental reaction rates to optimize synthetic pathways .

Q. How can the compound’s potential as a biochemical probe be validated in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates and kinetic analysis (Km/Vmax shifts) .

- Competitive binding : Perform displacement assays with known inhibitors (e.g., ketoconazole for CYP3A4) to confirm competitive/non-competitive mechanisms .

- Mutagenesis studies : Engineer enzyme active-site mutants to identify critical interaction residues (e.g., via site-directed mutagenesis) .

Q. What strategies mitigate interference from the hydroxyethyl group in spectroscopic analyses?

- Methodological Answer :

- Derivatization : Convert the hydroxyethyl group to a trimethylsilyl ether using BSTFA for simplified -NMR interpretation .

- Deuterium exchange : Dissolve the compound in DO to suppress proton signals from the hydroxyethyl moiety in NMR .

- 2D-COSY : Resolve overlapping peaks in crowded spectral regions (e.g., δ 3.5–4.5 ppm) .

Safety and Best Practices

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.